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Compound of Interest

Compound Name: 2-Fluorothiophenol

Cat. No.: B1332064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of available experimental data and computational

approaches for the characterization of 2-Fluorothiophenol (CAS No: 2557-78-0). As a key

intermediate in pharmaceutical development and organic synthesis, a thorough understanding

of its physicochemical and spectroscopic properties is essential. This document summarizes

key data in structured tables, outlines standard experimental protocols, and visualizes the data

comparison workflow.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the available experimental data for 2-Fluorothiophenol and

list the common computational methods used for its theoretical analysis. While specific

calculated values for spectroscopic data were not located in the searched literature, the

methodologies cited are industry-standard for providing theoretical benchmarks.

Table 1: Physical and Chemical Properties
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Property Experimental Value Computational Approach

Molecular Formula C₆H₅FS N/A

Molecular Weight 128.17 g/mol 128.17 g/mol (Calculated)[1]

Boiling Point 61-62 °C / 35 mmHg[2][3] Not applicable

Density 1.2 g/mL at 25 °C[2][3] Not applicable

Refractive Index n20/D 1.557[2][3] Not applicable

Conformational Stability Not directly measured

Ab initio calculations (MP2/6-

311++G(2d,2p)) predict two

planar conformers: cis and

trans. The cis conformer is

predicted to be more stable.[2]

Table 2: Spectroscopic Data

Spectrum Type
Experimental Data
Highlights

Typical
Computational
Method

Calculated Values

¹H NMR Spectrum available.[4]

GIAO method with

DFT (e.g., B3LYP/6-

311G(d,p))

Not explicitly found in

search results.

Mass Spec (GC-MS)
Top Peaks (m/z): 128,

108, 83.[5]
N/A Not applicable

Infrared (FTIR)

C=C stretch: 1581,

1475 cm⁻¹C-F stretch:

1265, 1221 cm⁻¹C-S

stretch: 1077 cm⁻¹

DFT (e.g., B3LYP/6-

311++G) with scaling

factors.[2][6]

Not explicitly found in

search results.

Raman (FT-Raman) Spectrum available.[5]
DFT (e.g., B3LYP/6-

311++G)

Not explicitly found in

search results.
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Detailed methodologies are crucial for the replication and validation of scientific data. Below

are standard protocols for the key analytical techniques used to characterize 2-
Fluorothiophenol.

Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within a molecule based on their

absorption of infrared radiation.

Method: Attenuated Total Reflectance (ATR)

Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically

4000 to 400 cm⁻¹ for organic compounds. A background spectrum of the clean, empty

ATR crystal (commonly diamond or germanium) is collected.

Sample Application: A single drop of neat 2-Fluorothiophenol is placed directly onto the

surface of the ATR crystal, ensuring complete coverage.

Data Acquisition: The IR beam is directed through the crystal, where it interacts with the

sample at the surface. The resulting interferogram is recorded.

Processing: A Fourier transform is applied to the interferogram to convert it into an

absorption spectrum (transmittance vs. wavenumber). The background spectrum is

automatically subtracted from the sample spectrum to remove environmental interference

(e.g., from CO₂ and water vapor).

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates components of a mixture and provides structural

information based on their mass-to-charge ratio.

Method: Liquid Injection GC-MS

Sample Preparation: A dilute solution of 2-Fluorothiophenol is prepared in a volatile

organic solvent, such as dichloromethane or hexane. A typical concentration is

approximately 10 µg/mL.[7] The solution is filtered to remove any particulate matter.
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Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a

non-polar DB-5 column) is coupled to a mass spectrometer. The injector and GC oven

temperatures are programmed to ensure vaporization and separation. The mass

spectrometer is set to scan a relevant mass range (e.g., m/z 30-300).

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated

GC inlet, where it is vaporized.

Separation & Analysis: The vaporized sample is carried by an inert gas (e.g., helium)

through the GC column, where separation occurs based on boiling point and column

affinity. As 2-Fluorothiophenol elutes from the column, it enters the mass spectrometer, is

ionized (typically by electron ionization), and the resulting fragments are detected.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of a molecule by

analyzing the magnetic properties of its hydrogen nuclei.

Method: Solution-State NMR

Sample Preparation: Approximately 2-10 mg of 2-Fluorothiophenol is dissolved in 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5] The use of a

deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's

spectrum.

Filtration: The solution is filtered through a small plug of glass wool or cotton in a Pasteur

pipette directly into a 5 mm NMR tube to remove any dust or particulate matter.[8]

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field

is "shimmed" to achieve homogeneity. A standard ¹H NMR pulse sequence is run to

acquire the free induction decay (FID) signal.

Processing: A Fourier transform is applied to the FID to generate the final NMR spectrum,

showing signal intensity versus chemical shift (in ppm).
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Visualization of Data Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental results with

computational predictions in the analysis of a molecule like 2-Fluorothiophenol.

Experimental Workflow
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Caption: Workflow for comparing experimental and computational data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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